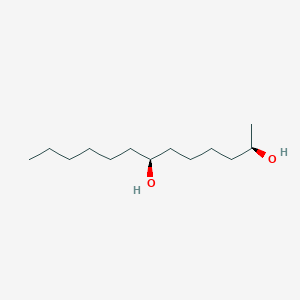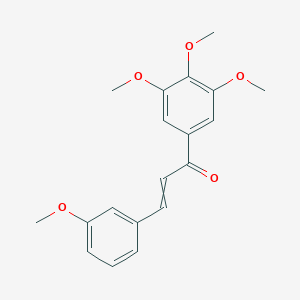
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Reagents: 3-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products
Oxidation products: Epoxides, carboxylic acids
Reduction products: Saturated ketones, alcohols
Substitution products: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes, receptors, and DNA
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
3-(4-Methoxyphenyl)propionic acid: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
819792-78-4 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O5/c1-21-15-7-5-6-13(10-15)8-9-16(20)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12H,1-4H3 |
Clave InChI |
JMTGUGXQVBQMIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
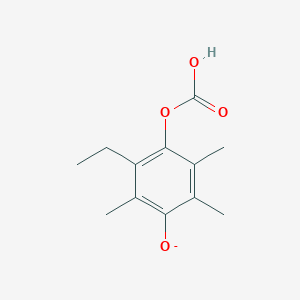


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
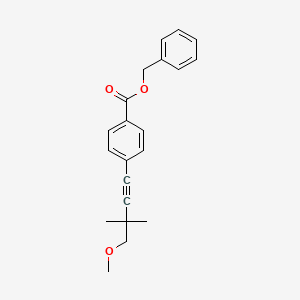
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
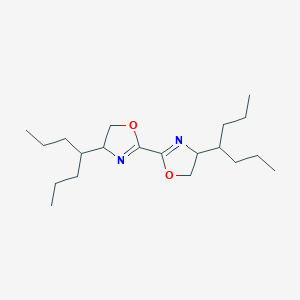
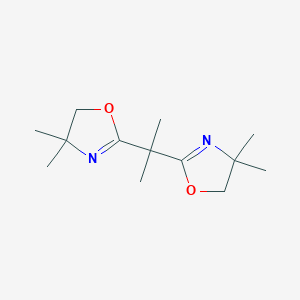
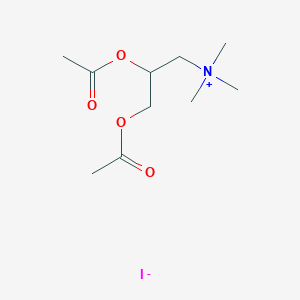
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
